molecular formula C19H15ClO4S B2383236 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 302952-50-7

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2383236
CAS No.: 302952-50-7
M. Wt: 374.84
InChI Key: JFVIFBAJBXUHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is an organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Final assembly: The final product can be obtained by coupling the intermediate compounds under specific conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biochemical studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug development:

    Diagnostic tools: Could be used in the development of diagnostic reagents.

Industry

    Materials science: Potential use in the development of new materials with specific properties.

    Chemical manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-2-one: A similar compound with a slight variation in the position of the functional groups.

    3-(4-Bromophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one: A bromine-substituted analog.

    3-(4-Chlorophenyl)-1-(thiophen-2-yl)-3-(phenylsulfonyl)propan-1-one: A thiophene analog.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4S/c20-15-10-8-14(9-11-15)19(13-17(21)18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVIFBAJBXUHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.